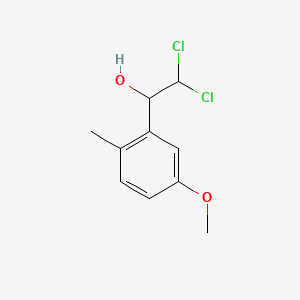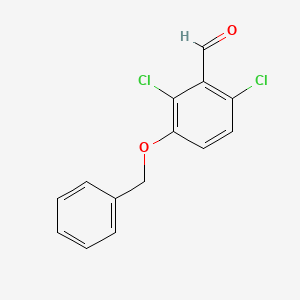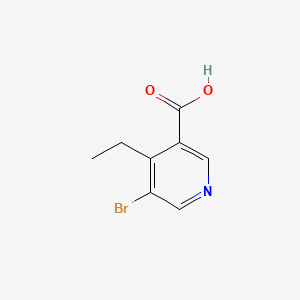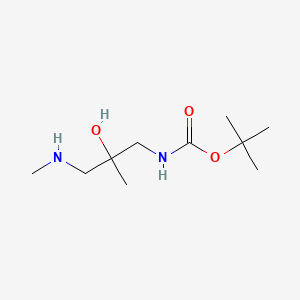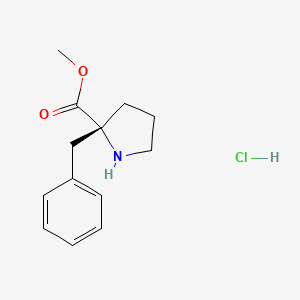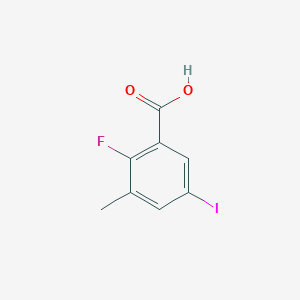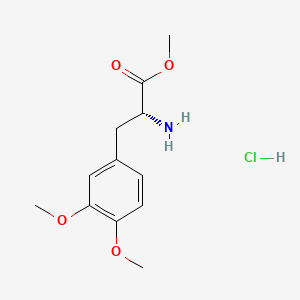
Methyl (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an amino acid ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves the esterification of 3,4-dimethoxyphenylacetic acid followed by amination. One common method includes the following steps:
Esterification: 3,4-Dimethoxyphenylacetic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,4-dimethoxyphenylacetate.
Amination: The ester is then subjected to reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like halides, amines
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted amines
科学的研究の応用
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
作用機序
The mechanism of action of Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The dimethoxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- 3,4-Dimethoxyphenethylamine
- Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Uniqueness
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted research applications.
特性
分子式 |
C12H18ClNO4 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m1./s1 |
InChIキー |
ZAKAXTBGALLXCW-SBSPUUFOSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)OC.Cl |
正規SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


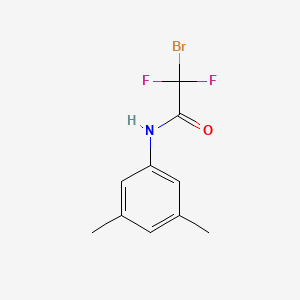

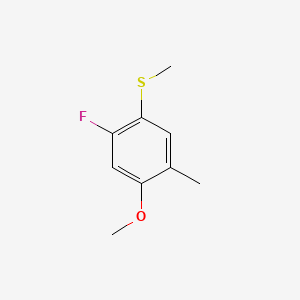
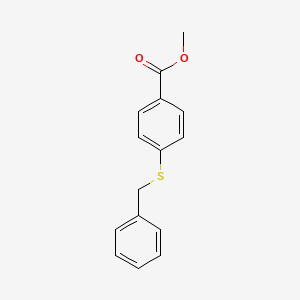
![[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)](/img/structure/B14024631.png)
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B14024642.png)
